N-[4-(piperidin-1-yl)phenyl]propanamide
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Overview
Description
Mechanism of Action
Target of Action
It’s structurally related to fentanyl analogs , which primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
If it acts similarly to fentanyl analogs, it would bind to the opioid receptors, mimicking the effects of endorphins, natural neurotransmitters that block pain signals in the brain .
Biochemical Pathways
Fentanyl and its analogs generally affect the opioidergic pathway, leading to analgesic effects .
Pharmacokinetics
Fentanyl analogs are typically lipophilic, allowing them to cross the blood-brain barrier rapidly . They undergo extensive metabolism, primarily in the liver, involving reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Result of Action
If it acts similarly to fentanyl analogs, it would cause a decrease in the perception of pain and potentially induce a state of euphoria .
Preparation Methods
The synthesis of N-[4-(piperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by the addition of propionyl chloride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(piperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(piperidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl and its analogs.
Comparison with Similar Compounds
N-[4-(piperidin-1-yl)phenyl]propanamide is similar to other fentanyl analogs, such as:
Fentanyl: The parent compound, which is more potent and widely used in clinical settings.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)15-12-6-8-13(9-7-12)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUHNGRESLSHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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